molecular formula C10H16BrN3O B14911189 2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide

2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide

Cat. No.: B14911189
M. Wt: 274.16 g/mol
InChI Key: CLJHSFFVULPTMX-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-N-(tert-pentyl)acetamide (CAS 1248446-81-2) is a high-purity (99%) brominated pyrazole derivative offered for research and development purposes . This compound belongs to the pyrazole class of heterocycles, which are five-membered rings containing two adjacent nitrogen atoms and are recognized as a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles . Pyrazole and pyrazoline derivatives are frequently investigated for a wide spectrum of therapeutic applications, including their potential as anti-inflammatory, antimicrobial, anticancer, and antidepressant agents . A key structural feature of this molecule is the 4-bromo substituent on the pyrazole ring. This bromine handle makes the compound a highly valuable synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation in medicinal chemistry . This reactivity allows researchers to efficiently diversify the core structure and create a library of analogs for structure-activity relationship (SAR) studies in drug discovery campaigns. The tert-pentyl (1,1-dimethylpropyl) amide group contributes to the molecule's lipophilicity and steric bulk, which can be critical for optimizing pharmacokinetic properties and target binding affinity. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16BrN3O

Molecular Weight

274.16 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-(2-methylbutan-2-yl)acetamide

InChI

InChI=1S/C10H16BrN3O/c1-4-10(2,3)13-9(15)7-14-6-8(11)5-12-14/h5-6H,4,7H2,1-3H3,(H,13,15)

InChI Key

CLJHSFFVULPTMX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)CN1C=C(C=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide typically involves the reaction of 4-bromo-1H-pyrazole with tert-pentylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(4-Bromo-1H-pyrazol-1-yl)-N-(tert-pentyl)acetamide and Related Compounds

Compound Name CAS No. Similarity Score Key Structural Differences Pharmacological Notes
This compound 1072944-71-8 1.00 (Reference) Tert-pentyl group on acetamide nitrogen Limited direct data; inferred activity from pyrazole analogs
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate 214614-81-0 0.92 tert-Butyl ester instead of tert-pentyl amide Likely altered solubility and metabolic stability
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide N/A N/A Pyridazinone core vs. pyrazole; 4-bromophenyl substituent Mixed FPR1/FPR2 agonist; activates calcium mobilization in neutrophils
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide N/A N/A Benzothiazole substituent; 3-methoxyphenyl group Patent-listed compound; potential kinase or protease inhibition

Pharmacological and Functional Insights

  • Pyrazole vs. Pyridazinone Cores: While this compound features a pyrazole ring, analogs with pyridazinone cores (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) exhibit distinct receptor binding profiles. The pyridazinone derivatives show specificity for FPR2, whereas pyrazole-based compounds may prioritize different targets due to electronic and steric variations .
  • Biological Activity : Compounds with brominated aromatic systems (e.g., 4-bromophenyl or 4-bromo-pyrazole) often exhibit enhanced binding to hydrophobic pockets in proteins, as seen in FPR agonists and kinase inhibitors .

Biological Activity

2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide is a synthetic organic compound belonging to the pyrazole class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives have been extensively studied due to their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound, characterized by the presence of a bromine atom and a tert-pentyl group, may influence its reactivity and interaction with biological targets.

The biological activity of this compound is likely mediated through interactions with various enzymes and receptors. Pyrazole derivatives are known to modulate the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory response. The presence of the bromine atom may enhance binding affinity to these targets compared to other halogenated analogs.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit COX enzymes, leading to reduced synthesis of pro-inflammatory mediators.
  • Receptor Modulation : It may interact with specific receptors involved in pain and inflammation pathways.

Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their potential therapeutic applications.

Summary of Key Studies

StudyFindings
Current Status of Pyrazole Pyrazole derivatives exhibit significant anti-inflammatory activity, with some compounds showing up to 85% inhibition of TNF-α at specific concentrations.
Synthesis and Biological Evaluation Novel pyrazole derivatives demonstrated antibacterial and antifungal activities, suggesting broad-spectrum antimicrobial potential.
Role in Pain Management Compounds similar to this compound have been shown to selectively inhibit COX-2, reducing side effects associated with traditional NSAIDs.

Case Studies

Case Study 1: Antimicrobial Activity
A series of pyrazole derivatives were tested for their antimicrobial efficacy against various bacterial strains. One compound showed an MIC (Minimum Inhibitory Concentration) value as low as 0.12 µM against Escherichia coli, indicating strong antibacterial properties. This suggests that this compound could be developed as a potent antimicrobial agent.

Case Study 2: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of pyrazoles, compounds were tested using carrageenan-induced paw edema in rats. Notably, some derivatives exhibited comparable efficacy to indomethacin, a standard anti-inflammatory medication, indicating potential for clinical applications in managing inflammatory conditions.

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